Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester

Description

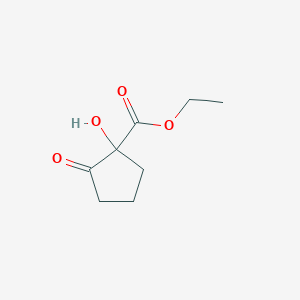

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester (proposed IUPAC name) is a cyclopentane derivative featuring a hydroxyl (-OH) group at position 1, a ketone (-O) at position 2, and an ethyl ester (-COOCH₂CH₃) at the carboxylic acid moiety. For instance, ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) shares the 2-oxo and ethyl ester groups but lacks the hydroxyl substitution .

Properties

CAS No. |

82415-38-1 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H12O4/c1-2-12-7(10)8(11)5-3-4-6(8)9/h11H,2-5H2,1H3 |

InChI Key |

ICBBCTSZGFAHNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Routes

The preparation of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester involves multi-step organic synthesis strategies, primarily focusing on cyclopentanone derivatives and their functionalization. The key methods include:

- Diels-Alder Reaction Followed by Oxidation and Cyclization

- Alkylation and Cyclization of Substituted Succinic Acid Derivatives

- Selective Hydrolysis and Functional Group Transformations

These methods have been refined to optimize yield, stereoselectivity, and scalability.

Diels-Alder Reaction-Based Synthesis

One prominent approach starts with diethyl fumarate and butadiene sulfone undergoing a Diels-Alder reaction to form a bicyclic intermediate, which is subsequently oxidized and cyclized to yield cyclopentanone derivatives. This method was detailed in a study focusing on trans-3,4-substituted cyclopentanones, which are structurally related to the target compound.

Reaction Sequence:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Diels-Alder Reaction | Diethyl fumarate + butadiene sulfone | rac-trans-4,5-bis(carboethoxy)-cyclohexene (±)2 | 89 |

| 2 | Oxidation | Potassium permanganate (KMnO4) | rac-trans-3,4-bis(carboethoxy)hexanedioic acid (±)3 | 87 |

| 3 | Dieckmann Condensation | Acetic anhydride, sodium acetate | rac-trans-3,4-bis(carboethoxy)cyclopentanone (±)4 | Moderate |

This method provides a versatile route to cyclopentanone derivatives that can be further functionalized to the target ester.

Alkylation and Cyclization of Substituted Succinic Acid Monoesters

Another method involves the stereoselective synthesis of 3,4-disubstituted cyclopentanones through alkylation and cyclization of optically active succinic acid monoesters or succinamic acids.

Key Steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of 2-substituted succinic acid monoester | Alkyl halides (e.g., methyl chloride, ethyl bromide) or alkyl sulfonate esters | Molar ratios vary (1:1 to 1:3) to optimize yield |

| 2 | Reduction of disubstituted monoester to diol | Suitable reducing agents | Prepares diol intermediate for cyclization |

| 3 | Activation of diol via sulfonylation | Mesyl chloride, tosyl chloride, triflyl reagents | Forms activated intermediate for cyclization |

| 4 | Cyclization via bisalkylation | FAMSO (fluoroalkyl sulfonyl reagents) | Yields cyclopentanone derivatives |

| 5 | Hydrolysis of thioketal S-oxide | Hydrolytic conditions | Final cyclopentanone product |

This approach is notable for its stereoselectivity and applicability to optically active compounds, enhancing the utility of the final cyclopentanone derivatives in pharmaceutical synthesis.

Hydrolysis and Functional Group Transformations

Selective hydrolysis of esters and protection/deprotection of keto groups are crucial steps in the synthesis of cyclopentanone derivatives. For example, monohydrolysis of esters after keto group protection allows for the preparation of hydroxy-substituted cyclopentanones.

- Protection: Keto group protection using ethylene ketal derivatives stabilizes the molecule during selective hydrolysis.

- Selective Monohydrolysis: Controlled hydrolysis of one ester group in diesters to yield monoesters.

- Tosylhydrazone Derivative Formation: Reaction with tosylhydrazine forms tosylhydrazone derivatives, useful for further functionalization such as methanofullerene synthesis.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- The Diels-Alder reaction route is efficient for producing racemic mixtures of cyclopentanone derivatives with good overall yields (above 85% in key steps).

- The alkylation-cyclization method provides access to optically active compounds, which is critical for pharmaceutical applications requiring enantiomeric purity.

- The selective hydrolysis and tosylhydrazone derivative formation enable further derivatization, such as the synthesis of methanofullerenes, showcasing the compound’s versatility in advanced materials science.

- Optimization of molar ratios and reaction conditions in the alkylation step significantly influences conversion rates and side product formation, highlighting the need for precise control in synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

Reduction: Formation of cyclopentanol or cyclopentanediol.

Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release cyclopentanecarboxylic acid and ethanol, which can then participate in various biochemical reactions. The hydroxy-oxo functional group allows for interactions with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs in terms of structure, physicochemical properties, and applications:

*Calculated molecular formula assumes hydroxyl addition to ethyl 2-oxocyclopentanecarboxylate.

Key Structural and Functional Differences

Substituent Effects: The 1-hydroxy-2-oxo substitution introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to non-hydroxylated analogs like ethyl 2-oxocyclopentanecarboxylate .

Synthetic Accessibility: Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is synthesized via FeCl₃-catalyzed Michael addition, a scalable method yielding 83% purity .

Biological Activity :

- Analogs like 1-(2-butenyl)-2-oxo-ethyl ester exhibit antimicrobial and anticancer properties in microbial extracts, suggesting the target compound’s hydroxyl group could modulate similar activities .

- The 3-phenyl-2-oxo analog’s bulky substituent may sterically hinder enzyme binding, reducing efficacy compared to smaller derivatives .

Biological Activity

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester, also known by its CAS number 611-10-9, is a compound with notable biological activities that have been explored in various studies. This article aims to summarize the current understanding of its biological activity, including its antibacterial and anticancer properties, as well as relevant research findings and case studies.

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.1791 g/mol

- IUPAC Name : Ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate

The compound is characterized by a cyclopentane ring and functional groups that contribute to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of cyclopentanecarboxylic acid derivatives. For instance, extracts containing ethyl esters have shown significant inhibition against Gram-positive bacteria. The mechanism of action is thought to involve the disruption of bacterial cell walls, leading to cell lysis and death .

Anticancer Activity

Research has indicated that cyclopentanecarboxylic acid derivatives may possess anticancer properties. A study utilizing MTT assays demonstrated that certain extracts containing this compound exhibited profound inhibitory effects on the growth of human colorectal carcinoma cells (HCT-116), while showing minimal toxicity to non-cancerous cells (HEK-293) at similar concentrations . This selective cytotoxicity suggests potential applications in cancer therapy.

Study on Moringa Oleifera Seed Extracts

A relevant study investigated the antibacterial and anticancer potency of Moringa oleifera seed extracts, which contain various bioactive compounds, including ethyl esters. The results indicated significant inhibition of HCT-116 cell growth alongside effective antibacterial activity against specific bacterial strains. The study concluded that these extracts could serve as promising candidates for pharmaceutical applications due to their bioactive constituents, including cyclopentanecarboxylic acid derivatives .

Structure-Biological Activity Relationships

Another line of research focused on the structure-activity relationship (SAR) of cyclopentanecarboxylic acid derivatives. It was found that modifications in the chemical structure significantly influenced their biological activities. For example, variations in the ester groups or additional functional groups could enhance or diminish their antibacterial and anticancer properties. This information is crucial for designing more effective therapeutic agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.